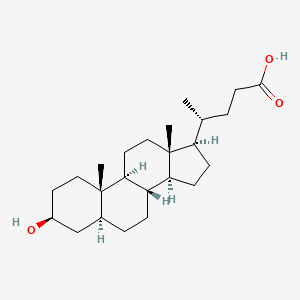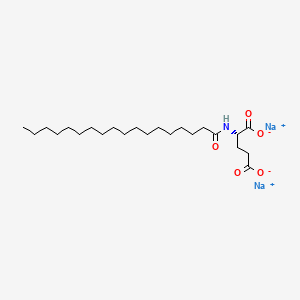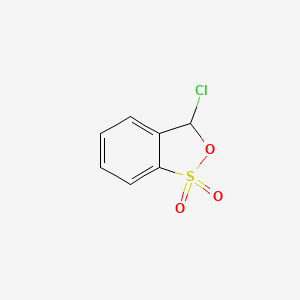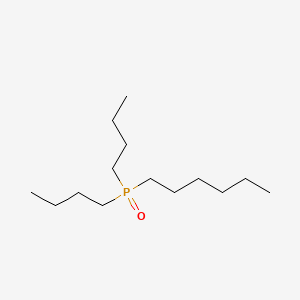
2-(2-thienyl)-1H-benzimidazole
Übersicht
Beschreibung
“2-(2-thienyl)-1H-benzimidazole” is a compound that contains a benzimidazole core structure, which is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through cyclization reactions or condensation reactions . For example, the synthesis of cyclopentyl 2-thienyl ketone involves the direct acylation of cyclopentanecarboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds often have properties such as specific gravity and refractive index .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antitumor Activities
2-(2-thienyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, a study synthesized benzimidazole derivatives demonstrating significant efficiency against pathogenic bacteria and tumor cells, specifically against the human liver cancer cell line HepG2 and human hepatocyte carcinoma cells (Khalifa et al., 2018).
2. Synthesis and Tautomerism
Research has been conducted on the synthesis and tautomerism of 2-heteroarylbenzimidazoles, which includes derivatives with thienyl substituents. These derivatives showed unique tautomerism in solutions, providing insights into the chemical behavior of these compounds (Lee, Jeoung, & Lee, 1996).
3. Synthesis and Antimicrobial Activity
The thienyl-substituted derivatives of this compound were found to have significant antimicrobial activity against various bacterial strains and fungi, showing potential as effective antimicrobial agents (Anil et al., 2017).
4. Inhibition of Gastric (H+/K+)-ATPase
Some thienyl-substituted benzimidazole derivatives have been shown to inhibit gastric (H+/K+)-ATPase, suggesting potential applications in treating conditions related to gastric acid secretion (Homma et al., 1997).
5. Docking Study of Antimicrobial Agents
In addition to synthesis, computational studies like docking have been used to understand the antimicrobial activity of benzimidazole derivatives. These studies help in understanding the mode of action of these compounds as potential antibacterial agents (Abdel-Motaal et al., 2020).
6. Corrosion Inhibition
Benzimidazole derivatives, including those with thienyl substituents, have been studied for their role in inhibiting the corrosion of metals, indicating their potential use in industrial applications (Khaled, 2010).
7. Antitumor Properties
Some derivatives of this compound, like R17934-NSC 238159, have shown activity against various experimental tumors, indicating their potential as antitumor drugs (Atassi & Tagnon, 1975).
8. Antifungal Activities
Benzimidazole derivatives, including thienyl variants, have been synthesized and tested for their antifungal activities, showcasing their potential in addressing fungal infections (Kaplancıklı et al., 2004).
9. DNA Topoisomerase Inhibition
Certain 1H-benzimidazole derivatives, including those with thienyl groups, have been identified as inhibitors of mammalian DNA topoisomerase I, suggesting their use in targeting specific cellular processes (Alpan, Gunes, & Topçu, 2007).
10. Interaction with Tubulin
Research on oncodazole, a compound related to this compound, has shown its ability to inhibit the polymerization of tubulin in rat brain, indicating a mechanism of action for its antitumoral activity (Hoebeke, Van Nijen, & De Brabander, 1976).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCGVPNWMZKOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333455 | |
| Record name | 2-(2-thienyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3878-18-0 | |
| Record name | 2-(2-thienyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3878-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)






![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)




